![molecular formula C14H21N5 B3117317 N-((3R,4R)-1,4-二甲基哌啶-3-基)-N-甲基-7H-吡咯并[2,3-d]嘧啶-4-胺 CAS No. 2227197-38-6](/img/structure/B3117317.png)

N-((3R,4R)-1,4-二甲基哌啶-3-基)-N-甲基-7H-吡咯并[2,3-d]嘧啶-4-胺

描述

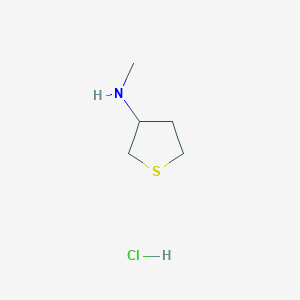

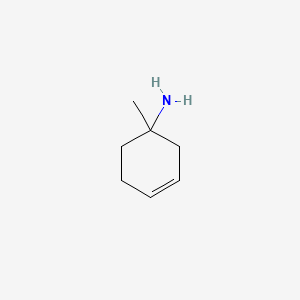

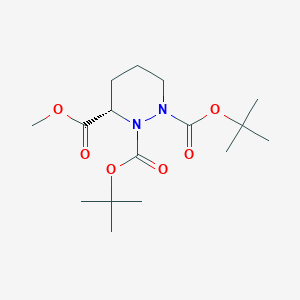

“N-((3R,4R)-1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a compound with the molecular formula C13H19N5 . It is also known as “N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride” with a CAS Number of 1260590-51-9 . This compound is used in the identification of related substances in the degradation products of tofacitinib citrate using LC-MS technique for process monitoring and quality assurance . It is also one of the impurities of Tofacitinib, which is a Janus kinase inhibitor and could be used against rheumatoid arthritis .

Synthesis Analysis

The synthesis of this compound or its similar structures involves various chemical reactions. For instance, a series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities . A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrrolo[2,3-d]pyrimidine core and a 4-methylpiperidin-3-yl group attached to it . The compound has two defined stereocentres . The InChI code for this compound is 1S/C13H19N5.ClH/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13;/h4,6,8-9,11,14H,3,5,7H2,1-2H3, (H,15,16,17);1H/t9-,11+;/m1./s1 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 281.79 . It has a solid physical form and should be stored in an inert atmosphere at 2-8°C .科学研究应用

Biological Activity and Mechanism of Action

This compound exhibits intriguing biological activity due to its interaction with specific cellular targets. It is a potent inhibitor of Janus kinase (JAK) pathways, particularly JAK1 and JAK2. JAKs play a crucial role in intracellular signal transduction, modulating cytokine networks. By inhibiting JAKs, this compound disrupts inflammatory responses and immune signaling pathways, making it relevant for autoimmune diseases and cancer research .

Rheumatoid Arthritis Treatment

The compound’s chemical structure resembles that of Tofacitinib (also known as “Xeljanz”), an FDA-approved JAK inhibitor used to treat severe rheumatoid arthritis (RA). Tofacitinib targets JAK3 and has shown efficacy in patients who do not respond well to conventional treatments like methotrexate. Researchers are exploring derivatives of this compound to enhance selectivity for specific JAK isoforms, potentially improving treatment outcomes .

Antimycobacterial Activity

Interestingly, related derivatives have been investigated for their antimycobacterial properties. For instance, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine demonstrated activity against mycobacterial strains in the presence of Q203. This suggests potential applications in tuberculosis research, where targeting the mycobacterial Cyt-bd respiratory pathway is critical .

Crystal Form and Pharmaceutical Development

Researchers have also explored crystalline forms of this compound. A new crystalline form of N-methyl-N-((3R,4R)-4-methyl-1-benzyl-3-piperidyl)-7H-pyrrolo[2,3-D]pyrimidine-4-amine was identified, offering advantages such as high purity, stability, and ease of production. This form could be valuable for pharmaceutical development, especially in drug formulation and optimization .

Chemical Probes and Drug Development

Scientists have used derivatives of this compound as chemical probes to study JAK isoform selectivity. For example, ®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile [®-6c] showed promising JAK1 selectivity. Such compounds serve as valuable tools for understanding JAK-related diseases and developing targeted therapies .

Future Directions and Therapeutic Potential

Given its diverse biological activities, researchers continue to explore novel applications for this compound. Investigating its effects on other signaling pathways, evaluating its safety profile, and optimizing its pharmacokinetics are essential steps toward potential clinical use. Collaborations between chemists, biologists, and clinicians will drive its translation into therapeutic interventions .

安全和危害

作用机制

Target of Action

The primary target of this compound, also known as (3R,4R)-N,1,4-trimethyl-N-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-amine, is the enzyme Janus Kinase 3 (JAK3) . JAK3 is a key component of intracellular signaling pathways regulating growth and survival .

Mode of Action

This compound acts as an inhibitor of JAK3 . By binding to the ATP-binding site of JAK3, it prevents the phosphorylation and activation of STAT proteins, which are downstream targets of JAK3 . This inhibition disrupts the JAK-STAT signaling pathway, leading to reduced cell proliferation and survival .

Biochemical Pathways

The compound primarily affects the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity of various genes .

Pharmacokinetics

Variations in the linker group between the piperidine and the lipophilic substituent have led to the identification of potent and orally bioavailable inhibitors of pkb .

属性

IUPAC Name |

N-[(3R,4R)-1,4-dimethylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5/c1-10-5-7-18(2)8-12(10)19(3)14-11-4-6-15-13(11)16-9-17-14/h4,6,9-10,12H,5,7-8H2,1-3H3,(H,15,16,17)/t10-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFDYZNTNVHTGH-PWSUYJOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3R,4R)-1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

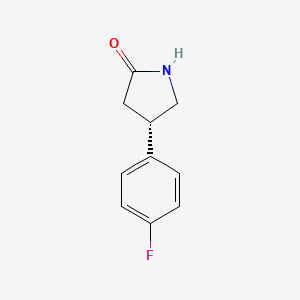

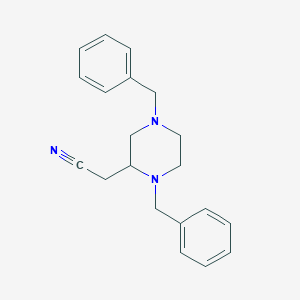

![Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate](/img/structure/B3117259.png)

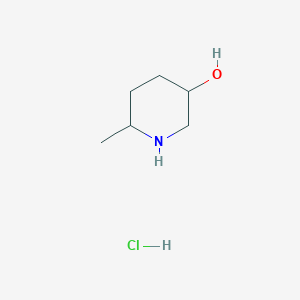

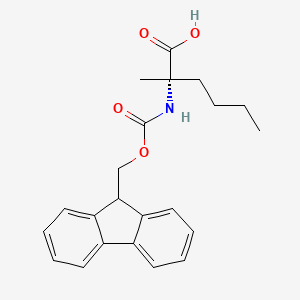

![(4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3117264.png)

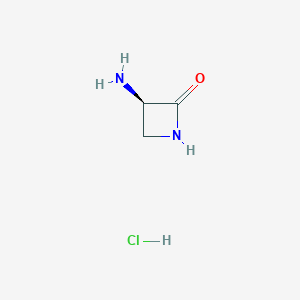

amine](/img/structure/B3117296.png)